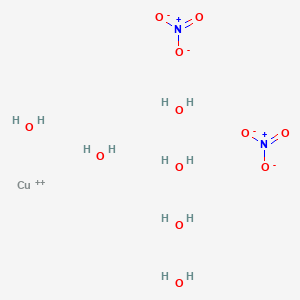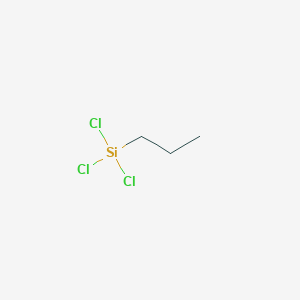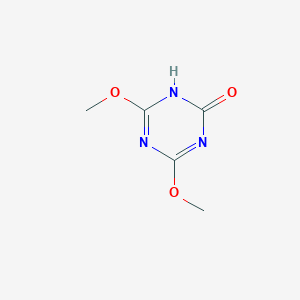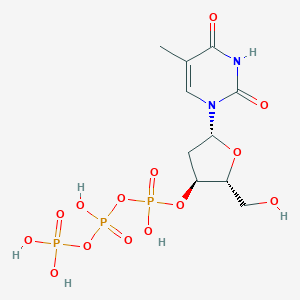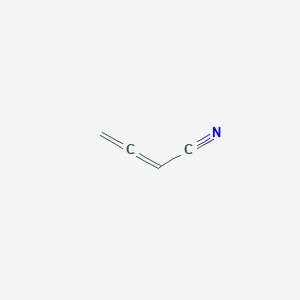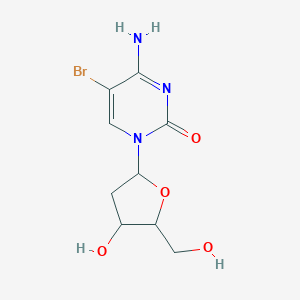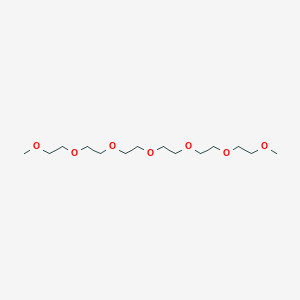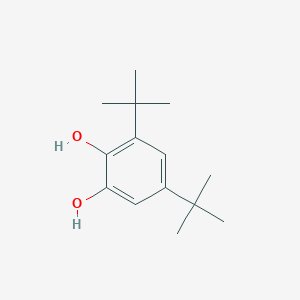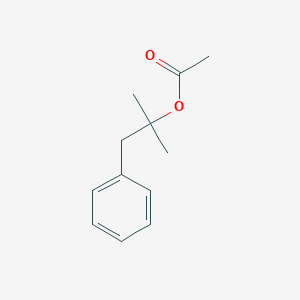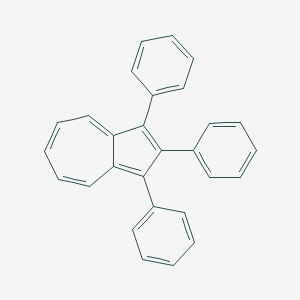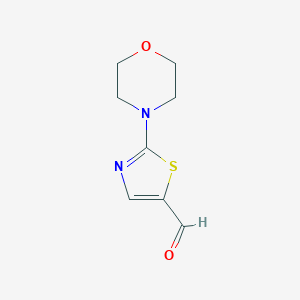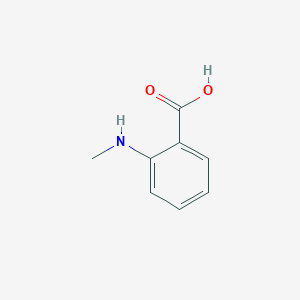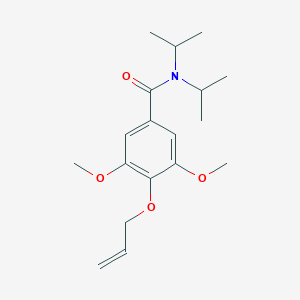
3,5-dimethoxy-N,N-di(propan-2-yl)-4-prop-2-enoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethoxy-N,N-di(propan-2-yl)-4-prop-2-enoxybenzamide is an organic compound belonging to the class of benzamides Benzamides are characterized by the presence of a carboxamido group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives typically involves the condensation of benzoic acids with amines. For 3,5-dimethoxy-N,N-di(propan-2-yl)-4-prop-2-enoxybenzamide, the synthesis can be achieved through the following steps:
Formation of the Allyloxy Intermediate: The allyloxy group can be introduced by reacting an appropriate allyl halide with a phenol derivative under basic conditions.
Introduction of Diisopropyl Groups: The diisopropyl groups can be introduced via alkylation reactions using isopropyl halides.
Dimethoxy Substitution: The dimethoxy groups can be introduced through methylation reactions using methanol and a suitable catalyst.
Final Condensation: The final step involves the condensation of the substituted benzoic acid with an amine to form the benzamide derivative.
Industrial Production Methods: Industrial production of benzamide derivatives often employs catalytic processes to enhance reaction efficiency and yield. The use of solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, has been reported to provide high yields and eco-friendly processes .
Types of Reactions:
Oxidation: Benzamide derivatives can undergo oxidation reactions, often leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert benzamides to amines or other reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various functional groups into the benzamide structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted benzamides with different functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of benzamide derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The presence of functional groups like allyloxy, diisopropyl, and dimethoxy can influence the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Benzamide: The parent compound with a simpler structure.
N,N-Dimethylbenzamide: A derivative with dimethyl groups instead of diisopropyl groups.
4-Methoxybenzamide: A derivative with a methoxy group instead of dimethoxy groups.
Uniqueness: 3,5-dimethoxy-N,N-di(propan-2-yl)-4-prop-2-enoxybenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
155-59-9 |
|---|---|
Molecular Formula |
C18H27NO4 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
3,5-dimethoxy-N,N-di(propan-2-yl)-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C18H27NO4/c1-8-9-23-17-15(21-6)10-14(11-16(17)22-7)18(20)19(12(2)3)13(4)5/h8,10-13H,1,9H2,2-7H3 |
InChI Key |
XUNNBYRBYWXVFB-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(C)C)C(=O)C1=CC(=C(C(=C1)OC)OCC=C)OC |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC(=C(C(=C1)OC)OCC=C)OC |
| 155-59-9 | |
Synonyms |
3,5-Dimethoxy-N,N-diisopropyl-4-(2-propenyloxy)benzamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


